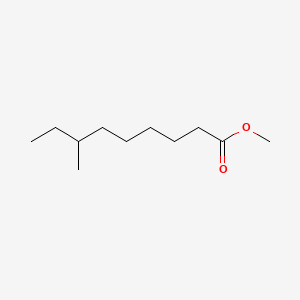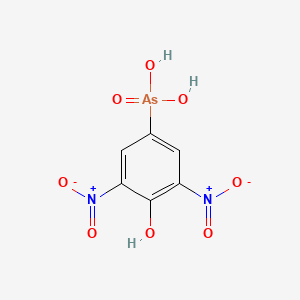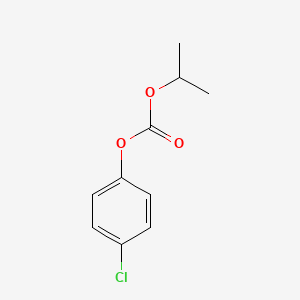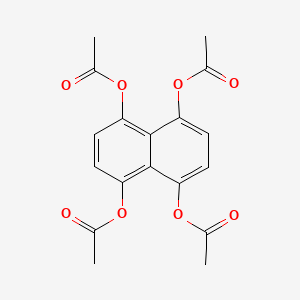
Naphthalene-1,4,5,8-tetrayl tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,4,5,8-tetrayl tetraacetate is an organic compound with the molecular formula C18H16O8 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features four acetate groups attached to the naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,4,5,8-tetrayl tetraacetate typically involves the esterification of naphthalene-1,4,5,8-tetracarboxylic acid with acetic anhydride. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-1,4,5,8-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Reduction reactions can convert the compound into naphthalene derivatives with fewer functional groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products:
Oxidation: Naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Various naphthalene derivatives.
Substitution: Naphthalene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Naphthalene-1,4,5,8-tetrayl tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of naphthalene-1,4,5,8-tetrayl tetraacetate involves its ability to interact with various molecular targets through its functional groups. The acetate groups can participate in hydrogen bonding and other non-covalent interactions, allowing the compound to bind to specific proteins and enzymes. This binding can modulate the activity of these molecular targets, leading to various biological effects .
Comparación Con Compuestos Similares
Naphthalene-1,4,5,8-tetracarboxylic dianhydride: A precursor to naphthalene-1,4,5,8-tetrayl tetraacetate, used in similar applications.
Naphthalene-1,4,5,8-tetracarboxylic acid: Another related compound with similar chemical properties.
Naphthalene diimides: Compounds with similar aromatic cores but different functional groups, used in organic electronics.
Uniqueness: Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
6047-49-0 |
|---|---|
Fórmula molecular |
C18H16O8 |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
(4,5,8-triacetyloxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C18H16O8/c1-9(19)23-13-5-6-15(25-11(3)21)18-16(26-12(4)22)8-7-14(17(13)18)24-10(2)20/h5-8H,1-4H3 |
Clave InChI |
PJXFFLSPFLEOCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=CC=C(C2=C(C=C1)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
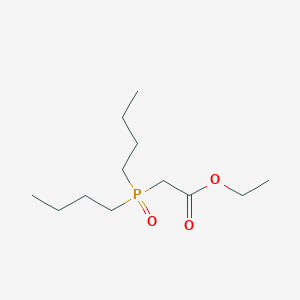
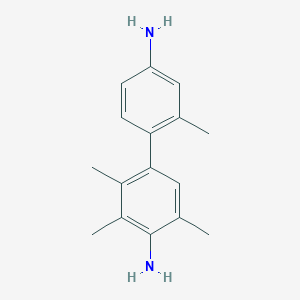

![Didecyl 2-[(4-methylphenyl)methyl]butanedioate](/img/structure/B14737305.png)
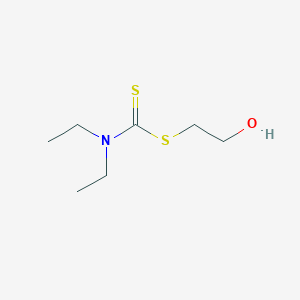
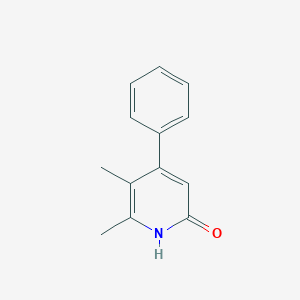
![(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol](/img/structure/B14737314.png)
![1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene](/img/structure/B14737318.png)
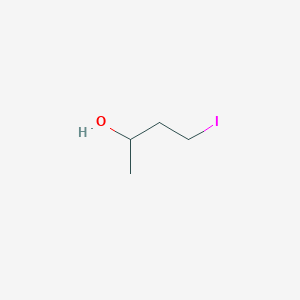
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)
